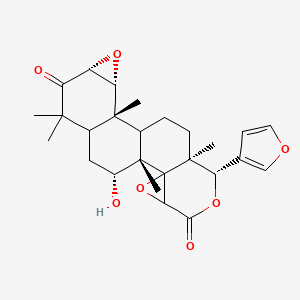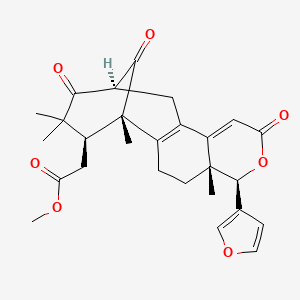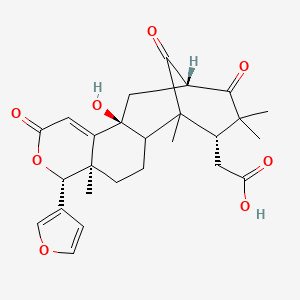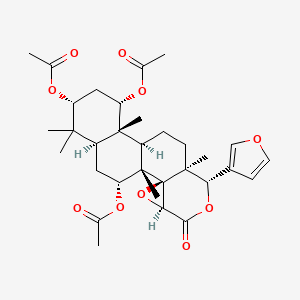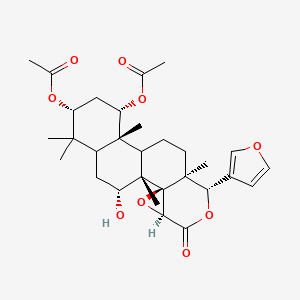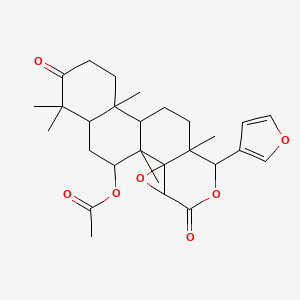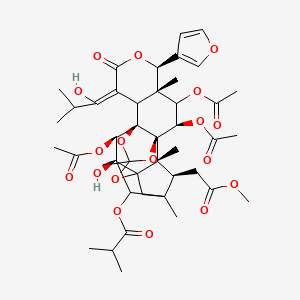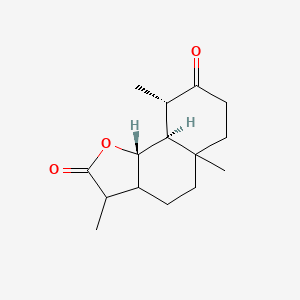
Artepaulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artepaulin is a sesquiterpene lactone derived from plants of the family Asteraceae, particularly from the species Artemisia pauciflora. This compound is known for its diverse biological activities, including antitumoral, antiviral, and growth-regulating properties .
Méthodes De Préparation
Artepaulin can be synthesized through various methods. One common approach involves the extraction of plant material followed by chromatographic separation and spectroscopic characterization. The preparation of plant extracts typically involves the use of solvents such as ethanol or methanol, followed by purification using techniques like thin-layer chromatography and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Artepaulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like selenium and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Artepaulin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Its biological activities make it a subject of interest in studies related to plant defense mechanisms and ecological interactions.
Medicine: this compound’s antitumoral and antiviral properties are being explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of artepaulin involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate growth and immune responses is well-documented .
Comparaison Avec Des Composés Similaires
Artepaulin is compared with other sesquiterpene lactones such as artausin and arglabin. While all these compounds share a similar lactone structure, this compound is unique due to its specific biological activities and the presence of distinct functional groups. This uniqueness makes it a valuable compound for both research and practical applications .
Similar compounds include:
Artausin: Another sesquiterpene lactone with similar biological activities.
Arglabin: Known for its antitumoral properties and structural similarities to this compound.
This compound’s distinct chemical structure and biological activities make it a compound of significant interest in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8?,9-,10?,12-,13+,15?/m1/s1 |
Clé InChI |
BXRGGUXPWTWACZ-JFYDMLHMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@@H]3C(CCC2(CCC1=O)C)C(C(=O)O3)C |
SMILES canonique |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



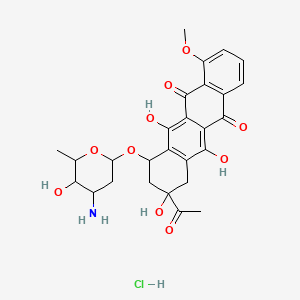
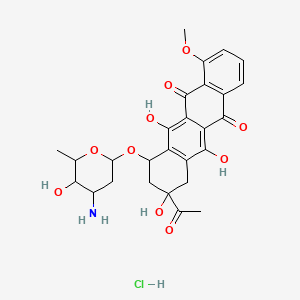
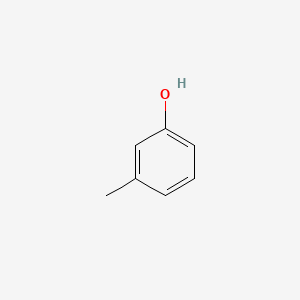
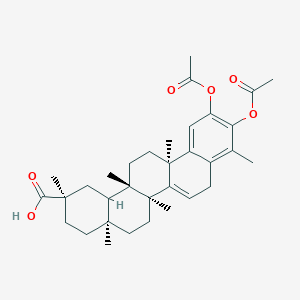
![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-14-hydroxy-8-methoxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadeca-8,10-dien-16-yl]acetate](/img/structure/B10754240.png)
